N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it a valuable scaffold for drug discovery and development .
Preparation Methods
The synthesis of N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazole with β-enaminone derivatives under microwave irradiation . This method is highly efficient and yields various 2,7-disubstituted products . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, disrupting their normal function and leading to the inhibition of cell proliferation . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and growth .
Comparison with Similar Compounds
N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A fused-ring energetic compound with unique energetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
CAS No. |
16142-51-1 |
---|---|
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H16N4/c1-10-9-13(16-3)19-15(17-10)14(11(2)18-19)12-7-5-4-6-8-12/h4-9,16H,1-3H3 |
InChI Key |
ZECSJWNWZNAGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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